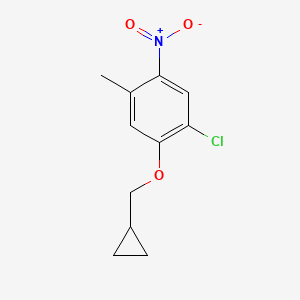

1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene

Description

Properties

IUPAC Name |

1-chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-7-4-11(16-6-8-2-3-8)9(12)5-10(7)13(14)15/h4-5,8H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTXXVYMXYWIRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene involves several steps. One common method includes the following steps:

Starting Material: The synthesis begins with a suitable benzene derivative.

Nitration: The benzene derivative undergoes nitration to introduce the nitro group.

Chlorination: The compound is then chlorinated to add the chloro group.

Methylation: Finally, the methyl group is introduced to complete the synthesis.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.

Common reagents and conditions for these reactions include:

Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major products formed from these reactions include substituted benzene derivatives, amino compounds, and oxidized products .

Scientific Research Applications

1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and cyclopropylmethoxy groups contribute to the compound’s stability and reactivity, influencing its overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of nitrobenzene derivatives with cyclopropylmethoxy substituents. Key analogues and their properties are compared below:

Key Comparative Findings

Nitro at position 5 (target) vs. position 4 (SH-5295) alters resonance stabilization, affecting reactivity in reduction or coupling reactions.

Functional Group Variations :

- Replacement of cyclopropylmethoxy with trifluoromethoxy (e.g., 1-Chloro-5-nitro-2-(trifluoromethoxy)benzene ) enhances electron-withdrawing effects but reduces metabolic stability due to higher electronegativity.

- Methoxy analogues (e.g., 1-chloro-2-methoxy-4-methyl-5-nitrobenzene, CAS: 62492-45-9 ) lack the cyclopropane ring, reducing steric bulk and lipophilicity.

Synthetic Utility :

- The target compound’s cyclopropylmethoxy group is synthetically advantageous in medicinal chemistry, as seen in β-antagonist betaxolol derivatives (e.g., –4), where similar groups improve receptor binding .

- Palladium-catalyzed coupling methods (e.g., ) used for related compounds suggest feasible routes for modifying the target’s benzene core .

Physicochemical Properties: The methyl group at position 4 increases molecular weight by ~15 g/mol compared to SH-5295, marginally affecting solubility in nonpolar solvents. Cyclopropylmethoxy’s three-membered ring enhances conformational rigidity vs.

Biological Activity

1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene, also known by its CAS number 2231675-23-1, is a synthetic organic compound with a molecular formula of C11H12ClNO3. This compound features a chloro group, a cyclopropylmethoxy moiety, and a nitro group, which contribute to its potential biological activities. Understanding its biological activity is crucial for evaluating its applications in pharmaceuticals and agrochemicals.

| Property | Value |

|---|---|

| IUPAC Name | 1-chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitrobenzene |

| Molecular Weight | 241.67 g/mol |

| Purity | 97% |

| SMILES | CC1=CC(OCC2CC2)=C(Cl)C=C1N+[O-] |

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures to this compound exhibit notable antimicrobial activities. For instance, derivatives of nitro-substituted benzene compounds have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell walls and inhibit protein synthesis .

Antifungal Activity

Research has demonstrated that certain nitrobenzene derivatives possess antifungal properties. A study on related compounds revealed significant antifungal activity against common pathogens such as Candida albicans and Aspergillus niger, suggesting that the nitro group enhances the compound's interaction with fungal cell membranes .

Cytotoxic Effects

In vitro studies have evaluated the cytotoxic effects of similar compounds on cancer cell lines. For example, nitro-substituted benzene derivatives have shown selective cytotoxicity towards breast cancer cell lines (MCF-7 and MDA-MB-231) at specific concentrations, indicating potential as anticancer agents . The mechanism is thought to involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy explored the efficacy of various nitrobenzene derivatives against Staphylococcus aureus. The results indicated that compounds with a similar structure to this compound exhibited significant inhibition zones, suggesting their potential as new antimicrobial agents .

- Cytotoxicity in Cancer Research : In another investigation focusing on breast cancer treatments, researchers found that certain nitro-substituted benzene derivatives could enhance the efficacy of conventional chemotherapeutics like doxorubicin. The study highlighted that these compounds could potentially serve as adjuvants in cancer therapy, improving treatment outcomes while reducing side effects .

Q & A

Q. What are the recommended synthetic routes for 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves sequential functionalization of the benzene ring. A common approach includes:

Nitration : Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Chlorination : Electrophilic substitution with Cl₂ or SO₂Cl₂ in the presence of Lewis acids (e.g., FeCl₃) at 40–60°C .

Cyclopropylmethoxy Introduction : Use nucleophilic aromatic substitution (SNAr) with cyclopropylmethanol under basic conditions (K₂CO₃/DMF, 80°C) .

Optimization Tips :

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

- Purify via column chromatography (silica gel, hexane/EtOAc gradient) to remove byproducts.

- Adjust solvent polarity (e.g., DMSO for better solubility of nitro groups) .

Q. How should researchers approach the structural elucidation of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

Q. What are the critical safety considerations and handling protocols for this compound in laboratory settings?

Methodological Answer:

- Toxicity : Classified as acutely toxic (Category 4 for oral/dermal/inhalation). Use PPE (gloves, goggles, fume hood) .

- Stability : Nitro groups may decompose under strong light or heat. Store in amber vials at –20°C .

- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported reactivity or stability data of nitro-aromatic compounds like this one?

Methodological Answer:

- Controlled Replication : Repeat experiments under standardized conditions (solvent purity, temperature control) to isolate variables .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict reaction pathways and compare with experimental outcomes .

- Cross-Validation : Correlate NMR/IR data with X-ray structures to confirm substituent effects on reactivity .

Q. How can computational chemistry methods be integrated with experimental data to predict the compound's behavior in novel reaction environments?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict SNAr efficiency .

- Docking Studies : Assess potential bioactivity by simulating interactions with enzyme active sites (e.g., cytochrome P450) .

- Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) for nitro group reduction using software like ORCA .

Q. In designing bioactivity studies, what in vitro assays are most appropriate for evaluating the compound's interaction with biological targets?

Methodological Answer:

- Cytotoxicity Assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa) to screen for antiproliferative effects .

- Enzyme Inhibition : Test inhibition of acetylcholinesterase or kinases via fluorometric assays .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.